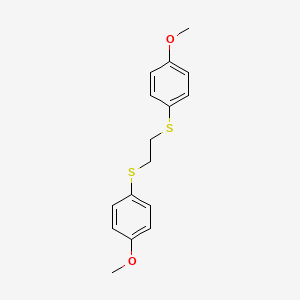

1,2-Bis((4-methoxyphenyl)thio)ethane

Description

Significance of Dithioether Ligands in Transition Metal Chemistry and Materials Science

Dithioether ligands, which feature two thioether groups within a single molecule, are of particular importance due to their ability to act as chelating agents. By binding to a metal center through both sulfur atoms, they form a stable ring structure known as a metallacycle. This chelate effect generally results in complexes with enhanced thermodynamic and kinetic stability compared to those formed with monodentate thioether ligands.

The flexibility of the backbone connecting the two sulfur donors in ligands like 1,2-bis((4-methoxyphenyl)thio)ethane allows them to adopt various conformations to accommodate the geometric preferences of different transition metals. acs.orgrsc.org This structural adaptability is crucial in the design of catalysts and functional materials. The sulfur donors in dithioether ligands can stabilize a wide range of metal oxidation states and have been instrumental in the development of complexes with interesting electronic and magnetic properties. journalijdr.comresearchgate.net

In materials science, dithioether ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org These materials can exhibit properties such as porosity, luminescence, and conductivity, with potential applications in gas storage, sensing, and electronics. globethesis.comresearchgate.net Furthermore, thioether-functionalized surfaces and nanoparticles are an active area of research, with applications in biolabeling, drug delivery, and catalysis. mdpi.com

Historical Context of Thioether Ligand Development and Application

The history of coordination chemistry dates back to the 18th century with the discovery of compounds like Prussian blue, though their true nature was not understood at the time. mdpi.comwiley-vch.de The foundational principles of the field were laid out in the late 19th century by Alfred Werner, who proposed that metal ions possess both a primary valence (oxidation state) and a secondary valence (coordination number). ck12.orgallen.inunacademy.comgeeksforgeeks.org This theory explained the existence of isomers and the defined geometries of metal complexes.

The systematic study of thioethers as ligands began as an extension of this foundational work. A comprehensive review published in 1981 highlights the extensive body of research on thioether, selenoether, and telluroether complexes, indicating that their coordination chemistry was well-established by that time. acs.org Early research focused on understanding the fundamental nature of the metal-sulfur bond and the structural diversity of the resulting complexes. researchgate.net Over the past few decades, the field has expanded significantly, driven by the search for new catalysts and advanced materials. researchgate.netcornell.edu The development of polydentate thioether ligands, including tripodal and macrocyclic systems, has provided access to novel coordination geometries and reactivities. nih.gov

Scope of Research on this compound within Organosulfur Chemistry

Organosulfur chemistry is a broad discipline that studies the properties and synthesis of organic compounds containing sulfur. wikipedia.org This class of compounds is vital in nature, found in amino acids like methionine and cysteine, and in numerous pharmaceuticals. wikipedia.orglumenlearning.com Thioethers represent a key functional group within this field. adcmastuana.orgtaylorandfrancis.com

The specific compound This compound is a symmetrical dithioether. Structurally, it consists of a flexible two-carbon ethane (B1197151) bridge linking the sulfur atoms of two 4-methoxythiophenol units. While this molecule is recognized and available commercially, specific, in-depth research focusing on its synthesis, reactivity, and application as a ligand is not prominent in the surveyed scientific literature.

However, based on its structure and the well-established principles of organosulfur and coordination chemistry, its properties and behavior can be predicted. The presence of two soft sulfur donor atoms connected by a flexible ethane linker makes it an ideal candidate for a bidentate chelating ligand, capable of forming stable five-membered rings with transition metal ions. The methoxy (B1213986) groups on the phenyl rings can influence the electronic properties of the sulfur donors and may affect the solubility and crystal packing of its metal complexes.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24920-29-4 |

| Molecular Formula | C16H18O2S2 |

| Molecular Weight | 306.44 g/mol |

Detailed Research Findings

Detailed experimental studies specifically documenting the coordination chemistry or material applications of this compound are limited. However, a plausible and efficient synthesis can be derived from standard methods for thioether formation. acsgcipr.org The most common approach involves the reaction of a thiolate nucleophile with an alkyl halide. adcmastuana.org In this case, the synthesis would proceed via the reaction of 4-methoxythiophenol with 1,2-dibromoethane (B42909) in the presence of a base. This method is analogous to the Williamson ether synthesis and is widely used for preparing symmetrical and unsymmetrical thioethers.

Representative Synthesis of this compound

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Deprotonation of Thiol | 4-Methoxythiophenol, Base (e.g., NaH, K2CO3) | Anhydrous solvent (e.g., THF, DMF, Acetonitrile) |

| 2 | Nucleophilic Substitution | Sodium 4-methoxythiophenolate, 1,2-Dibromoethane | Stirring at room or elevated temperature |

The precursor, 4-methoxythiophenol, is a commercially available liquid. sigmaaldrich.comfishersci.cachemicalbook.comthermofisher.com This synthetic route is expected to be high-yielding and provides a straightforward entry into this ligand system for potential future studies in coordination chemistry and materials science. The flexible nature of the ethane linker in the resulting ligand would likely lead to the formation of diverse coordination complexes and polymers, whose structures could be influenced by the choice of metal, counter-ion, and crystallization solvent. acs.orgglobethesis.comfigshare.com

Structure

3D Structure

Properties

Molecular Formula |

C16H18O2S2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)sulfanylethylsulfanyl]benzene |

InChI |

InChI=1S/C16H18O2S2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |

InChI Key |

DZIMWCTUBBVQON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Coordination Chemistry of 1,2 Bis 4 Methoxyphenyl Thio Ethane

Ligand Design Principles for Bidentate Thioethers

Bidentate thioethers are a class of chelating ligands that feature two sulfur donor atoms connected by a molecular backbone. The design of these ligands is guided by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes.

Soft Donor Atoms: The sulfur atoms in thioethers possess two lone pairs of electrons and are considered soft donors according to Hard and Soft Acids and Bases (HSAB) theory. This characteristic leads to strong coordination with soft metal ions like Cu(I), Pd(II), and Pt(II), as well as borderline metals such as Fe(II), Co(II), and Ni(II). researchgate.net

Chelate Effect: The bidentate nature of ligands like 1,2-bis((4-methoxyphenyl)thio)ethane allows them to form a stable five-membered chelate ring (M-S-C-C-S) upon coordination to a single metal center. This chelate effect results in thermodynamically more stable complexes compared to those formed with analogous monodentate thioether ligands.

Backbone Flexibility: The ethane (B1197151) bridge (-CH₂-CH₂-) connecting the two thioether sulfur atoms provides significant conformational flexibility. The C-S bonds are longer and more flexible than corresponding C-N bonds, which can accommodate the geometric preferences of different metal ions, allowing for the formation of various coordination geometries, from tetrahedral to octahedral. nih.gov

Steric and Electronic Tuning: The substituents on the sulfur atoms—in this case, 4-methoxyphenyl (B3050149) groups—play a crucial role in tuning the properties of the ligand. The bulky phenyl groups can introduce steric hindrance that influences the coordination number and geometry of the metal complex. The methoxy (B1213986) group (-OCH₃) at the para position is an electron-donating group, which increases the electron density on the sulfur atoms, potentially enhancing their donor strength and the stability of the metal-sulfur bond.

Bridging Capability: In addition to forming chelates, the two sulfur donor atoms can also bridge two different metal centers, leading to the formation of dinuclear or polynuclear coordination polymers. researchgate.net The flexibility of the ethane backbone is also critical in facilitating the adoption of conformations suitable for bridging.

Complexation with Transition Metals

This compound forms stable complexes with a wide range of transition metals, leveraging the strong affinity of the soft sulfur donors for various metal ions.

Copper(I) is a soft metal ion that exhibits a strong affinity for thioether ligands. Research into the coordination of Cu(I) halides with a series of bis((4-methoxyphenyl)thio)alkane ligands, including the ethane-bridged variant, has revealed the formation of coordination polymers. researchgate.net The structure of these polymers is highly dependent on the length of the alkane chain separating the sulfur donors. For this compound (where the alkane chain has two carbon atoms), the coordination with copper(I) iodide results in the formation of polymeric motifs described as (Cu₂I₂)n staircase ribbons. researchgate.net In these structures, the ligand bridges between copper centers, demonstrating its capacity to facilitate the self-assembly of extended supramolecular architectures.

Palladium(II) and platinum(II) are classic soft metal ions that readily form stable, square planar complexes with bidentate sulfur-containing ligands. rsc.orgnih.gov The reaction of Pd(II) or Pt(II) precursors with bidentate thioethers typically results in the formation of neutral or cationic mononuclear complexes of the type [M(L)X₂] or [M(L)₂]²⁺, where L is the bidentate ligand and X is a halide or another anionic ligand. rsc.orgnih.gov The strong M-S bond and the formation of a stable five-membered chelate ring are driving forces for this complexation. While specific studies on this compound with these metals are not detailed in the provided sources, the established reactivity patterns of similar bidentate thioethers suggest that it would readily form stable, four-coordinate, square planar complexes with both palladium(II) and platinum(II). nih.govnih.gov

The coordination chemistry of this compound extends to first-row transition metals, which are generally classified as borderline hard/soft acids.

Iron, Cobalt, and Nickel: These metals in their +2 oxidation state readily coordinate with thioether ligands. Nickel(II) complexes with various thioether ligands, including macrocyclic and Schiff base derivatives, have been extensively studied, revealing both square-planar and octahedral coordination geometries. tandfonline.comrsc.orgacs.orgacs.org Cobalt(II) complexes with ligands containing thioether linkages have also been synthesized; in some cases, these complexes can exhibit interesting magnetic properties such as spin crossover behavior. nih.gov Given these precedents, this compound is expected to act as a bidentate ligand, coordinating with Fe(II), Co(II), and Ni(II) salts to form tetrahedral or octahedral complexes, such as [M(L)X₂] or [M(L)₂(X)₂], depending on the metal, counter-ion, and reaction conditions.

Zinc and Cadmium: Zinc(II) and Cadmium(II) have a d¹⁰ electronic configuration and exhibit flexible coordination geometries, commonly tetrahedral or octahedral. They form stable complexes with a variety of sulfur-donor ligands. tandfonline.comnih.govfigshare.com The coordination of this compound with Zn(II) and Cd(II) salts is expected to yield stable complexes where the ligand chelates to the metal center. Depending on the stoichiometry and the nature of the anions present, monomeric species with tetrahedral geometry, [M(L)X₂], or polymeric structures could be formed. mdpi.comboisestate.edu

Structural Elucidation of Metal-Thioether Complexes

The definitive characterization of the geometry and bonding in metal-thioether complexes is most reliably achieved through single-crystal X-ray diffraction.

While specific crystallographic data for mononuclear complexes of this compound was not found in the search results, data from closely related structures provides insight into the expected structural features. For instance, Ni(II) complexes with N₂S₂ donor ligands show Ni-S bond lengths in the range of 2.37-2.41 Å in octahedral geometries. tandfonline.comrsc.org The S-Ni-S angle in a cis-coordinated thioether Schiff base complex was found to be 88.52(6)°. tandfonline.com In dimeric cobalt complexes, the sulfur donor atoms can coordinate in a trans fashion. nih.gov Cadmium complexes with sulfur-containing ligands have been shown to adopt square pyramidal geometries. nih.gov

The table below summarizes representative crystallographic data for metal complexes containing bidentate thioether or related sulfur-donor ligands, illustrating typical coordination environments.

| Compound | Metal Center | Coordination Geometry | M-S Bond Length (Å) | S-M-S Angle (°) |

|---|---|---|---|---|

| [NiL]·2H₂O (L = hexadentate N₂S₂O₂ Schiff base) tandfonline.com | Ni(II) | Distorted Octahedral | Not specified | 88.52(6) (cis) |

| [Ni₂( rsc.organeS₄)₂Cl₂]²⁺ rsc.org | Ni(II) | Bioctahedral (dimer) | 2.373 - 2.414 | Not applicable |

| Co(L)₂₂ (L = bis-tridentate N₄S₂ ligand) nih.gov | Co(II) | Octahedral | Not specified (trans) | Not applicable |

| (SCPH)CdIICl (SCPH = S-confused thiaporphyrin) figshare.com | Cd(II) | Distorted Square Pyramidal | Not applicable | Not applicable |

Spectroscopic Characterization (NMR, IR, UV-Vis) of Coordination Compounds

The characterization of coordination compounds of this compound relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the ligand's bonding and the geometry of the resulting metal complex. researchgate.netsysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are pivotal in confirming the coordination of the ligand to a metal center. Upon complexation, the chemical shifts of the protons and carbons near the sulfur donor atoms are expected to change. For instance, the methylene (B1212753) protons (-S-CH₂-CH₂-S-) in the ligand backbone would exhibit a downfield shift upon coordination due to the deshielding effect of the metal center. Similarly, the aromatic protons and carbons of the 4-methoxyphenyl groups would also be affected, providing information about the electronic environment around the metal. scielo.org.za In related palladium(II) complexes with thioether ligands, temperature-dependent NMR analysis has been used to study the compound's structure and dynamics in solution. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing changes in the vibrational modes of the ligand upon coordination. The C-S stretching vibrations, typically found in the fingerprint region of the spectrum, may shift in frequency or intensity, indicating the formation of a metal-sulfur bond. Additionally, the characteristic vibrations of the anisole (B1667542) group (e.g., C-O-C stretching, aromatic C-H and C=C stretching) can be monitored to ensure the integrity of the ligand during complex formation. researchgate.net New bands appearing at lower frequencies (typically below 500 cm⁻¹) can often be assigned to metal-ligand (M-S) stretching vibrations, providing direct evidence of coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of these coordination compounds provide information on the electronic transitions within the molecule. The free ligand typically exhibits absorptions in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings. mdpi.comnih.gov Upon complexation with a transition metal, new absorption bands may appear in the visible region. These are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal center, which are characteristic of the coordination geometry. mdpi.com

| Technique | Observed Feature | Typical Range/Shift | Information Deduced |

|---|---|---|---|

| ¹H NMR | -CH₂-S- Protons | Downfield Shift | Coordination of Sulfur to Metal |

| ¹³C NMR | -CH₂-S- Carbons | Shift upon coordination | Confirmation of M-S bond |

| IR | ν(C-S) | Shift in Frequency | Change in C-S bond upon coordination |

| IR | ν(M-S) | ~400-500 cm⁻¹ | Direct evidence of Metal-Sulfur bond |

| UV-Vis | LMCT/MLCT Bands | >350 nm | Electronic structure and coordination environment |

Hemilability and Conformational Dynamics in this compound Complexes

Hemilability is a phenomenon where a multidentate ligand can reversibly detach one of its donor atoms from the metal center while the other remains coordinated. In complexes of this compound, one of the thioether sulfur atoms can dissociate, creating a vacant coordination site that can be occupied by a substrate or solvent molecule. This "dangling" thioether can then re-coordinate, displacing the other species.

This dynamic process is crucial in catalysis, as it can facilitate substrate binding and product release. The flexibility of the ethane linker between the two sulfur atoms allows the ligand to adopt different conformations, which is key to its hemilabile potential. Studies on similar bidentate phosphine (B1218219) ligands like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) have demonstrated this behavior, where one phosphine group can detach to facilitate reactions at the metal center. researchgate.netnih.gov The electronic properties of the 4-methoxyphenyl groups can influence the strength of the M-S bond and thus affect the equilibrium between the chelated and monodentate states. The conformational dynamics, such as the puckering of the five-membered chelate ring formed upon coordination (M-S-CH₂-CH₂-S-), can be studied using techniques like variable-temperature NMR.

Influence of Ligand Chain Length on Coordination Architectures

The length of the alkyl chain connecting the two thioether donors significantly impacts the resulting coordination architecture. For this compound, the two-carbon (ethylene) linker is relatively short and rigid, strongly favoring the formation of stable five-membered chelate rings with a single metal center. This often leads to the formation of discrete, mononuclear complexes with a cis-coordination geometry, as seen in related palladium complexes with bidentate ligands. researchgate.netnih.gov

When the chain length is varied, for example, to a three-carbon (propane) or four-carbon (butane) linker, the ligand gains flexibility. This increased flexibility can lead to different outcomes:

Larger Chelate Rings: Longer chains can still form mononuclear complexes, but the resulting six- or seven-membered chelate rings are often less stable than the five-membered ring.

Bridging Coordination: The ligand can span two different metal centers, acting as a bridging ligand. This is more likely with longer, more flexible chains that can adopt conformations suitable for linking metal ions, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. nih.govacs.org

A systematic study on the related ligand system para-MeOC₆H₄S(CH₂)mSC₆H₄OMe (where m = 1 to 8) complexed with CuI demonstrated a direct correlation between the chain length (m) and the resulting coordination polymer's structure and properties. nih.govacs.org When 'm' was an odd number, one-dimensional polymers with strongly luminescent Cu₄I₄ cubane (B1203433) clusters were formed. nih.govacs.org However, for even 'm' values (like m=2 in this compound), different and more complex polymeric motifs with weaker emission were observed. nih.govacs.org This highlights how the subtle change in the alkane chain length acts as a critical determining factor for the final supramolecular architecture. nih.govacs.orgrsc.org

| Ligand | Chain Length (CH₂)n | Chelate Ring Size | Predominant Coordination Mode | Resulting Structure |

|---|---|---|---|---|

| 1,1-Bis(arylthio)methane | n=1 | 4-membered | Chelating/Bridging | Strained rings, Polymers |

| 1,2-Bis(arylthio)ethane | n=2 | 5-membered | Chelating | Stable Mononuclear Complexes |

| 1,3-Bis(arylthio)propane | n=3 | 6-membered | Chelating/Bridging | Mononuclear or Polymeric |

| 1,4-Bis(arylthio)butane | n=4 | 7-membered | Bridging | Polynuclear/Coordination Polymers |

Catalytic Applications of 1,2 Bis 4 Methoxyphenyl Thio Ethane Based Metal Complexes

Role of Thioether Ligands in Homogeneous Catalysis

Thioether ligands are crucial in homogeneous catalysis, providing a unique combination of electronic and steric properties that are essential for stabilizing metal centers and influencing their catalytic activity. nih.govresearchgate.net Historically, catalysis has been dominated by phosphorus and nitrogen-based ligands, but sulfur-containing ligands are increasingly recognized for their diverse applications. researchgate.net

Thioethers function as neutral, soft donor ligands. Their sulfur atoms possess lone pairs of electrons that engage in σ-donation to the metal center, which helps in stabilizing metals in lower oxidation states. researchgate.net Concurrently, the vacant d-orbitals on the sulfur atom can accept electron density from the metal through π-back-bonding, a property that influences the reactivity of the catalytic complexes. researchgate.net This dual electronic nature allows thioether ligands to modulate the electron density at the metal center, which is critical for the various steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Exploration in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Metal complexes derived from thioether ligands have been explored in a variety of chemical transformations that form carbon-carbon and carbon-heteroatom bonds. The specific structure of the ligand, including the substituents on the sulfur atoms and the nature of the backbone connecting them, plays a pivotal role in determining the catalyst's efficacy and selectivity.

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a field of immense importance, particularly in the pharmaceutical and fine chemical industries. bohrium.com Chiral thioether ligands have proven to be highly effective in a range of asymmetric transformations, where they impart stereocontrol on the reaction, leading to the preferential formation of one enantiomer over the other. researchgate.netbohrium.com

The design of chiral dithioether ligands is critical for achieving high efficiency and stereoselectivity. bohrium.com Key structural factors that are manipulated include:

Symmetry: Ligands with C2 symmetry have been particularly successful, as they reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.gov

Backbone: The structure connecting the two sulfur atoms provides conformational rigidity and defines the spatial arrangement of the donor atoms and their substituents.

Substituents: The groups attached to the sulfur atoms or the backbone provide the chiral environment and steric hindrance necessary to control the approach of the substrate. bohrium.com

Chiral thioether ligands have been successfully applied in numerous metal-catalyzed reactions. A notable example is the palladium-catalyzed asymmetric allylic alkylation (the Tsuji-Trost reaction), where various S,S-donor and S,X-heterodonor ligands have been employed to achieve high enantioselectivity. researchgate.netbohrium.com Other reactions where these ligands have shown promise include hydrogenation, transfer hydrogenation, hydrosilylation, and Michael additions. researchgate.netbohrium.com

Table 1: Application of Chiral Dithioether Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation Data below is illustrative of the performance of chiral dithioether ligands in general, as specific data for 1,2-Bis((4-methoxyphenyl)thio)ethane in this context is not extensively documented.

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Dithioether | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Up to 96% | bohrium.com |

| Chiral Thioether-Oxazoline | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Up to 99% | researchgate.net |

| Chiral Dithioether | Cyclohexenyl acetate | Sodium dimethyl malonate | Up to 85% | bohrium.com |

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. u-tokyo.ac.jp In this area, thioether groups have been effectively utilized as directing groups. The sulfur atom can coordinate to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its selective activation and subsequent functionalization. ethz.ch

While numerous studies have demonstrated the utility of monodentate thioethers in directing C-H activation, bidentate ligands can offer enhanced stability and control. Although specific examples detailing the use of this compound in C-H functionalization are not prominent in the literature, the underlying principle remains applicable. A metal complex of such a ligand would be expected to coordinate through both sulfur atoms. For catalysis to occur, either one sulfur arm would need to dissociate to allow substrate coordination and C-H activation, or the entire complex would act as a pre-catalyst that releases a catalytically active species.

Research has shown that palladium, rhodium, and ruthenium complexes are particularly effective in thioether-directed C-H functionalization, enabling reactions such as arylation, olefination, and acylation of arenes. ethz.ch The general mechanism involves the coordination of the thioether to the metal center, followed by cyclometalation via C-H bond cleavage to form a stable metallacycle intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination yields the functionalized product and regenerates the catalyst.

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis, providing access to versatile organoborane intermediates. While uncatalyzed hydroboration is well-established, the use of transition metal catalysts can significantly alter the reaction's rate, chemo-, regio-, and stereoselectivity. Catalysis in this field is predominantly driven by complexes featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

The application of thioether ligands, including bidentate systems like this compound, in catalytic hydroboration is not a widely reported area of research. The catalytic cycle for hydroboration often involves oxidative addition of the B-H bond to the metal center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination. The electronic and steric properties of the ancillary ligands are critical in each of these steps. While thioether ligands possess suitable electronic properties to support such a cycle, their potential in this specific application remains largely unexplored compared to other ligand classes. For instance, zinc complexes with borane-functionalized bis(pyrazolyl)methane ligands have been developed for the hydroboration of carbon dioxide, illustrating the intricate ligand design often required for challenging transformations. nih.gov

Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule, are of significant industrial importance for the synthesis of ketones, esters, and amides. Palladium-catalyzed carbonylation of olefins is a well-studied process where the choice of ligand dramatically influences the reaction outcome. mdpi.com For example, in the carbonylation of ethene in methanol, different palladium-phosphine complexes can selectively produce either high molecular weight polyketones or methyl propanoate. mdpi.comresearchgate.net

The role of the ligand is to control the rates of the competing steps in the catalytic cycle: migratory insertion of CO versus migratory insertion of the olefin. The bite angle, steric bulk, and electronic properties of the ligand are key determinants of this selectivity. While research in this area has heavily focused on phosphine ligands, the principles are broadly applicable. A bidentate thioether ligand like this compound would coordinate to a palladium center, and its specific steric and electronic profile would influence the product distribution. However, detailed studies on the use of such thioether ligands in palladium-catalyzed carbonylation are limited, and phosphine-based systems remain the state-of-the-art.

Table 2: Influence of Diphosphine Ligand Structure on Ethene Carbonylation This data illustrates the critical role of ligand structure in a related class of catalysts, as specific data for this compound is not available.

| Ligand | Main Product | Reaction Type | Key Ligand Feature | Reference |

|---|---|---|---|---|

| 1,3-Bis(di-t-butylphosphino)propane | Methyl propanoate | Methoxycarbonylation | Larger bite angle, steric bulk | researchgate.net |

| 1,2-Bis(di-t-butylphosphino)ethane | Diethyl ketone | Hydroacylation | Smaller bite angle | researchgate.net |

| 1,2-Bis(diphenylphosphino)ethane | Alternating polyketone | Copolymerization | Less steric bulk | mdpi.com |

Metal-Catalyzed Redox Processes Involving Thioether Complexes

The coordination of thioether ligands to a metal center significantly influences its redox properties. The soft, polarizable nature of the sulfur donor atom can stabilize different oxidation states of the metal, thereby facilitating electron transfer processes that are fundamental to many catalytic reactions. nsf.gov The sulfur atom in a thioether ligand can modulate the activity of the metal center and participate in substrate binding or redox processes.

In copper complexes, for example, a sulfur-rich coordination environment is known to result in high redox potentials for the Cu(II)/Cu(I) couple. This property is crucial in the function of blue copper proteins, where a methionine (a thioether) residue is part of the copper coordination sphere and plays a role in tuning the redox potential for efficient electron transfer. Synthetic model complexes with thioether ligands have been created to mimic these natural systems and study the factors controlling their redox behavior. researchgate.net

Metal complexes with thioether ligands can participate in redox reactions where the ligand itself is non-innocent, meaning it can be oxidized or reduced. For instance, a coordinated thioether could potentially be oxidized to a sulfoxide, which in turn alters the electronic properties of the metal center. Furthermore, the redox interconversion of the metal center is a key step in many catalytic cycles, such as those in C-H functionalization and some carbonylation reactions. The ability of ligands like this compound to stabilize the necessary oxidation states of the metal catalyst is therefore integral to their potential catalytic function. nsf.govmdpi.com

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies provide a roadmap of a catalytic reaction, detailing the elementary steps involved in the transformation of reactants to products. Such investigations are crucial for improving catalyst efficiency, selectivity, and longevity. For complexes of this compound, this would involve elucidating the role of the thioether and methoxyphenyl groups in stabilizing the metal center and influencing its reactivity.

Characterization of Coordinatively Unsaturated Intermediates

Coordinatively unsaturated intermediates are species in a catalytic cycle where the metal center has a lower coordination number than is typical for that metal, creating a vacant site for substrate binding. The identification and characterization of these transient species are challenging but essential for confirming a proposed catalytic mechanism.

Hypothetically, in a catalytic cycle involving a metal complex of this compound, coordinatively unsaturated intermediates could be generated through the dissociation of a ligand or a portion of the primary ligand itself. Spectroscopic techniques such as NMR, EPR (for paramagnetic species), and X-ray absorption spectroscopy are powerful tools for characterizing such intermediates.

Table 4.4.1-1: Potential Coordinatively Unsaturated Intermediates and Characterization Methods

| Hypothetical Intermediate | Description | Potential Characterization Techniques |

| [M(L)Xn-1] | A neutral or charged complex where L is this compound and a ligand X has dissociated. | In-situ NMR spectroscopy to observe changes in chemical shifts. |

| [M(κ¹-L)Xn] | A complex where the bidentate ligand L is only coordinated through one sulfur atom, creating a vacant site. | Variable-temperature NMR to study ligand exchange dynamics. |

| [M(L)(substrate)] | An intermediate formed after the coordination of a substrate molecule to a coordinatively unsaturated species. | X-ray crystallography if the intermediate can be isolated and crystallized. |

Note: This table is illustrative and based on general principles of organometallic chemistry, as specific data for this compound complexes is not available.

Kinetic and Thermodynamic Studies of Catalytic Pathways

For a catalytic process involving a this compound metal complex, kinetic studies would involve monitoring the reaction progress over time under different conditions. From this data, a rate law can be derived, which provides a mathematical description of the reaction rate's dependence on the concentration of reactants and the catalyst.

Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the temperature dependence of the reaction rate (Eyring equation). These parameters provide valuable information about the nature of the transition state.

Table 4.4.2-1: Hypothetical Kinetic and Thermodynamic Data for a Catalytic Reaction

| Catalytic Step | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

| Oxidative Addition | k_obs at 298 K | ||

| Migratory Insertion | |||

| Reductive Elimination |

Note: This table represents the type of data that would be generated from kinetic and thermodynamic studies. The cells are left blank as no specific experimental data for the catalytic applications of this compound complexes could be found in the surveyed literature.

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are highly dependent on the nature of both the metal center and the organic linker. Thioether-based ligands like 1,2-bis((4-methoxyphenyl)thio)ethane have proven to be effective components in the synthesis of novel coordination networks. rsc.org

Role of this compound as a Bridging Ligand

In the architecture of coordination polymers, this compound functions as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional structures. The sulfur atoms of the thioether groups act as soft donor sites, readily coordinating with soft metal ions such as copper(I). researchgate.net The flexible ethane (B1197151) backbone of the ligand allows it to adopt various conformations, which in turn influences the final structure of the coordination polymer. researchgate.netacs.org This conformational flexibility is a key factor in the structural diversity observed in these materials.

Structural Diversity in Thioether-Based Coordination Networks

The interaction between bis((4-methoxyphenyl)thio)alkane ligands and metal salts leads to a remarkable variety of structural motifs. Research has shown a distinct correlation between the length of the alkane chain (m) in para-MeOC6H4S(CH2)mSC6H4OMe and the resulting coordination polymer structure when reacted with CuI. researchgate.netacs.orgnih.gov

When the number of methylene (B1212753) groups (m) is even, such as in this compound (m=2), the resulting coordination polymers tend to feature rare polymeric motifs of (Cu2I2)n. researchgate.netfigshare.comnih.gov Specifically for m=2, the SBU is a staircase ribbon motif. researchgate.netfigshare.comnih.gov This is in contrast to ligands with an odd number of methylene groups, which systematically form one-dimensional (1D) coordination polymers with a common closed-cubane Cu4I4 cluster as the SBU. researchgate.netfigshare.comnih.gov

The structural outcome is a direct consequence of the ligand's flexibility and the coordination preferences of the metal ion. The self-assembly process, driven by the coordination between the sulfur atoms of the thioether ligand and the copper(I) centers, dictates the final intricate architecture of the coordination network.

Luminescent Properties of 1,2-Bis((4-methoxyphenyl)thio)alkane Coordination Polymers

Coordination polymers constructed from copper(I) halides and organic ligands are known for their interesting photophysical properties, including luminescence. The luminescent behavior of these materials is often attributed to cluster-centered and/or metal-to-ligand charge transfer transitions.

The emission properties of coordination polymers involving bis((4-methoxyphenyl)thio)alkane ligands are strongly dependent on the structure of the secondary building unit, which is in turn influenced by the alkane chain length. researchgate.net For this compound (m=2), the resulting coordination polymer exhibits very weak emission, with a quantum yield (Φe) of less than 0.001%. researchgate.netacs.orgfigshare.com This is a general trend observed for ligands with short, even-numbered alkane chains (m=2, 4). researchgate.netacs.orgfigshare.com

In contrast, the coordination polymers formed with ligands having an odd number of methylene groups are strongly luminescent, with emission quantum yields often exceeding 20%. researchgate.netfigshare.comnih.gov This stark difference in luminescent behavior underscores the critical role of the ligand in dictating the photophysical properties of the final material, which is directly linked to the nature of the CuI secondary building unit formed.

| Alkane Chain Length (m) | Ligand | Secondary Building Unit (SBU) | Dimensionality | Emission Intensity (Quantum Yield, Φe) |

|---|---|---|---|---|

| 2 | This compound | (Cu2I2)n staircase ribbon | - | Very weak (< 0.001%) |

| Odd numbers (e.g., 1, 3, 5, 7) | Bis((4-methoxyphenyl)thio)alkane | Cu4I4 closed-cubane | 1D | Strongly luminescent (> 20%) |

| 4, 6 | Bis((4-methoxyphenyl)thio)alkane | (Cu2I2)n polymeric motifs | - | Very weak to medium intensity |

| 8 | Bis((4-methoxyphenyl)thio)alkane | Cu4I4 closed-cubane | - | Medium intensity (~10%) |

Self-Assembly Processes in Thioether-Metal Systems

The formation of coordination polymers and MOFs from this compound and metal ions is a classic example of a self-assembly process. This process is governed by the principles of coordination chemistry, where the specific bonding preferences between the soft sulfur donor atoms of the ligand and a soft metal ion like copper(I) drive the spontaneous organization of the molecular components into a well-defined, extended structure.

The flexibility of the ethane linker in this compound allows the ligand to adapt its conformation to satisfy the geometric requirements of the forming metal-ligand network. This adaptability, combined with the directional nature of the coordination bonds, results in the predictable, yet diverse, formation of the thioether-based coordination networks. researchgate.net The subtle interplay of ligand flexibility, metal coordination geometry, and reaction conditions ultimately dictates the final supramolecular architecture and its emergent properties, such as luminescence.

Theoretical and Computational Studies of 1,2 Bis 4 Methoxyphenyl Thio Ethane and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the fundamental electronic characteristics of thioether ligands. mdpi.comindianchemicalsociety.com DFT has been successfully employed to obtain reliable structural and thermochemical data for metal complex formation. researchgate.net These calculations are crucial for predicting molecular behavior and designing molecules with specific electronic properties.

Molecular orbital (MO) analysis is fundamental to understanding the chemical reactivity and stability of a compound. mdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs) and are key determinants of a molecule's ability to donate or accept electrons. mdpi.come3s-conferences.org

For 1,2-Bis((4-methoxyphenyl)thio)ethane, the electronic structure is characterized by the interplay between the sulfur atoms, the ethane (B1197151) bridge, and the methoxy-substituted phenyl rings.

HOMO: The HOMO is expected to be localized primarily on the electron-rich p-orbitals of the sulfur atoms and the π-system of the 4-methoxyphenyl (B3050149) groups. The lone pairs of the sulfur atoms contribute significantly, making them the primary sites for electron donation and coordination to metal centers.

LUMO: The LUMO is likely distributed over the π* anti-bonding orbitals of the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

The electronic density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the MEP would show negative potential (electron-rich regions) concentrated around the sulfur and oxygen atoms, confirming them as the preferred sites for interaction with electrophiles and metal cations.

| Parameter | Description | Predicted Characteristics for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. mdpi.com | High, with localization on sulfur lone pairs and aromatic rings. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. mdpi.com | Low, with localization on the π* orbitals of the phenyl groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. mdpi.com | Moderate, indicating a stable but reactive ligand. |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. mdpi.com | Reflects the ligand's stability. |

The sulfur atoms of the thioether groups in this compound act as soft donors, showing a strong affinity for soft metal ions like Cu(I), Ag(I), Pd(II), and Pt(II). researchgate.netnih.gov DFT calculations are instrumental in characterizing the nature of the ligand-metal bond. nih.gov

The primary bonding interaction is a sigma (σ) donation from the filled lone-pair orbitals of the sulfur atoms to the vacant orbitals of the metal center. This interaction is the cornerstone of the coordination bond. In some cases, particularly with electron-rich transition metals in low oxidation states, a degree of pi (π) back-donation from the metal's d-orbitals to the ligand's σ* anti-bonding orbitals can occur, further strengthening the bond.

Computational studies on analogous systems have used DFT to unravel the electronic and steric reasons for variations in metal-ligand bond lengths and coordination geometries. acs.org For instance, theoretical analysis of Fe(II) complexes with thioether-functionalized phosphinoamine ligands explained observed unsymmetrical bonding, highlighting the dominance of electronic factors. acs.org Similarly, DFT calculations on alkali metal complexes with thioether ligands have been performed to assess the nature of bonding between hard cations and soft sulfur donors. nih.gov

Computational Modeling of Coordination Geometries and Complex Stability

Computational modeling is a vital tool for predicting the three-dimensional structures of metal complexes and evaluating their thermodynamic stability. researchgate.netshodhsagar.com For a chelating ligand like this compound, the ethane bridge imposes significant conformational constraints, leading to the formation of a stable five-membered chelate ring upon coordination to a single metal center.

DFT calculations can accurately predict key structural parameters such as:

Bond Lengths: The distance between the metal center and the sulfur donor atoms.

Bond Angles: The S-M-S "bite angle," which is dictated by the geometry of the chelate ring.

Torsion Angles: The conformation of the ethane backbone and the orientation of the phenyl groups.

The stability of metal complexes is influenced by both the intrinsic properties of the metal and ligand and external factors like the solvent. researchgate.netshodhsagar.com DFT calculations can quantify the stability of complexes by computing their Gibbs free energy of formation (ΔG). researchgate.net Theoretical studies on metal-thioether complexes have shown that the solvent strongly modulates the relative selectivity and stability. For example, the stability of certain thioether complexes was found to be much lower in a strongly solvating solvent like DMSO compared to acetonitrile. researchgate.net Computational models can dissect these effects by calculating the intrinsic affinity of the metal for the ligand in the gas phase and then incorporating solvation models to predict stability in different media. researchgate.net

Simulation of Reaction Mechanisms and Catalytic Pathways

DFT calculations are widely used to simulate reaction mechanisms, providing a step-by-step understanding of catalytic cycles involving thioether ligands. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies for each step. researchgate.net

This approach has been successfully applied to rationalize the outcomes of various transition-metal-catalyzed reactions:

Cycloaddition Reactions: The mechanism of Rh(I)-catalyzed [2+2+2] cycloadditions using hemilabile thioether-functionalized N-heterocyclic carbene ligands has been rationalized by DFT, explaining the observed chemoselectivity. researchgate.net

Competing Pathways: In Ni(0)-catalyzed reactions of bisallenes, DFT studies have elucidated the competing pathways that lead to the observed head-to-tail selectivity. acs.org

Hydrogenation Reactions: The role of cooperative thiol(ate) ligands in ruthenium-catalyzed hydrogenation has been explored computationally, showing how the ligand participates directly in H₂ activation. nih.gov

These studies demonstrate that the thioether group can be more than a simple spectator ligand. It can be "hemilabile," meaning it can reversibly coordinate and dissociate from the metal center, opening up a coordination site for substrate binding at a key catalytic step. researchgate.netacs.org Simulating these pathways is crucial for understanding catalyst behavior and improving its efficiency.

Predictive Design of Novel Thioether-Containing Ligands

A major goal of computational chemistry is the in silico or predictive design of new molecules with enhanced properties. nih.govjournalspub.info By leveraging the understanding gained from quantum chemical calculations and reaction simulations, researchers can rationally design novel thioether-containing ligands based on the this compound scaffold.

The predictive design process typically involves:

Scaffold Modification: Introducing systematic changes to the parent structure. For this compound, this could involve altering the substituents on the phenyl rings (e.g., replacing methoxy (B1213986) groups with electron-withdrawing or other electron-donating groups), modifying the backbone (e.g., changing the length from ethane to propane), or introducing additional donor atoms.

Property Calculation: Using DFT to calculate the electronic and steric properties of the newly designed virtual ligands. This includes analyzing changes in the HOMO-LUMO gap, electron density distribution, and steric bulk. neuroquantology.com

Performance Simulation: Modeling the coordination of these new ligands with target metal ions to predict complex stability and geometry. For catalytic applications, key steps of a proposed catalytic cycle can be simulated to estimate activation barriers and predict turnover frequencies.

Screening and Selection: Promising candidates identified through this computational screening can then be prioritized for laboratory synthesis and testing, saving significant time and resources. neuroquantology.com

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Thioether Ligands for Sustainable Chemistry

The pursuit of sustainable or "green" chemistry provides a significant impetus for the development of new catalytic systems, where thioether ligands are expected to play a crucial role. Historically, catalysis has been dominated by ligands based on phosphorus and nitrogen. bohrium.comsciprofiles.com However, thioethers are gaining attention as they are less toxic and easier to handle in air compared to phosphine (B1218219) ligands, which they can mimic as soft electron donors. mdpi.com The future in this area is focused on designing thioether ligands that can stabilize metal centers for efficient and selective catalysis in environmentally benign processes, such as the coupling of CO2 with epoxides to form cyclic organic carbonates. bohrium.com

Research efforts are directed towards creating highly modular thioether ligand architectures. This modularity allows for fine-tuning of the electronic and steric properties of the resulting metal complexes to maximize catalytic performance for a broad range of substrates. researchgate.net The development of catalysts that remain active and stable under greener reaction conditions (e.g., in water or solvent-free systems) is a key objective. The inherent stability of the thioether bond makes ligands like 1,2-Bis((4-methoxyphenyl)thio)ethane promising candidates for robust catalysts in sustainable chemical manufacturing. mdpi.com

Integration with Other Heteroatom Donor Sets (e.g., Phosphorus-Thioether, Nitrogen-Thioether)

A significant and expanding research avenue is the incorporation of thioether functionalities into multidentate, mixed-donor ligand frameworks. The combination of soft thioether donors with hard (e.g., nitrogen, oxygen) or soft (e.g., phosphorus) donors creates ligands with unique coordination properties and reactivity. bohrium.comrsc.orgjst.go.jpacs.org

Phosphorus-Thioether (P,S) Ligands: Chiral P,S-bidentate ligands have emerged as promising candidates in asymmetric catalysis. researchgate.netrsc.org While their development was initially hampered by difficulties in controlling the stereochemistry at the coordinated sulfur atom, recent advances have overcome this challenge through rational scaffold design. rsc.orgurv.cat These ligands have demonstrated high enantioselectivities (up to 99% ee) in important reactions like asymmetric hydrogenation. researchgate.net The synergy between the phosphine and thioether donors allows for precise control over the electronic and steric environment of the metal center, which is crucial for achieving high catalytic activity and selectivity. rsc.org

Nitrogen-Thioether (N,S) Ligands: The combination of nitrogen and sulfur donors offers a versatile platform for coordination chemistry. researchgate.netresearchgate.net Ligands incorporating both imine and thioether groups, for example, can act as platforms for exploring the reaction pathways of first-row transition metals in bifunctional catalysis. researchgate.net The hemilabile nature of the thioether donor in some of these systems—where the sulfur atom can reversibly bind and unbind from the metal center—is a key feature that can modulate electron density and facilitate catalytic transformations. researchgate.net Research is ongoing to explore a wide variety of N,S-ligand architectures, including those with pincer-type [SNS] donors, to develop novel catalysts and functional materials. researchgate.netresearchgate.net

| Mixed-Donor Ligand Type | Component Donors | Key Features | Promising Applications | Reference |

|---|---|---|---|---|

| Phosphorus-Thioether (P,S) | Phosphine, Thioether | Tunable electronic/steric properties; Chiral scaffolds available | Asymmetric Hydrogenation, Asymmetric Catalysis | researchgate.netrsc.org |

| Nitrogen-Thioether (N,S) | Imine, Amine, Pyridine, Thioether | Hemilabile behavior; Access to varied coordination geometries | Bifunctional Catalysis, Spin Crossover Complexes | researchgate.netresearchgate.net |

| Oxygen-Thioether (O,S) | Phenolate, Ether, Thioether | Can trigger formation of more reactive cationic species | C-H Functionalization Reactions | researchgate.net |

| NHC-Thioether | N-Heterocyclic Carbene, Thioether | Strong σ-donation from NHC; Hemilabile sulfur atom | Modulation of electron density in key intermediates | researchgate.net |

Advanced Spectroscopic and Analytical Techniques for In Situ Studies

Understanding the precise mechanism of reactions catalyzed by thioether complexes requires sophisticated analytical tools that can probe the system in real time. Future research will increasingly rely on advanced in situ spectroscopic techniques to monitor transient intermediates and elucidate reaction pathways. acs.org

Techniques such as in situ Fourier-transform infrared (FT-IR) spectroelectrochemistry are powerful for tracking changes in bonding and ligand lability during electrochemical processes. acs.org This method allows researchers to observe the consumption of reactants and the formation of products by monitoring changes in absorbance at specific vibrational frequencies. acs.org For thioether complexes, this could reveal how the M-S bond behaves during a catalytic cycle.

Other crucial techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to study the structure and dynamics of coordination compounds in solution, providing information on the arrangement of ligands around the metal center.

UV-Visible Spectroscopy: Employed to study electronic transitions within the complex, which can be sensitive to changes in coordination geometry and oxidation state. nih.gov

X-ray Absorption Spectroscopy (XAS): Provides information on the local coordination environment and oxidation state of the metal center, even in non-crystalline samples.

Electrochemistry coupled to Mass Spectrometry (EC-MS): Allows for the direct detection of species released or formed during a redox reaction. acs.org

The integration of these techniques provides a multi-faceted view of the reaction dynamics, guiding the rational design of more efficient and selective catalysts based on thioether ligands. acs.org

Interdisciplinary Research with Materials Engineering and Nanoscience

The unique properties of thioether ligands are being harnessed in the fields of materials science and nanotechnology. Thioethers can act as effective stabilizing ligands for the synthesis of metal and metal oxide nanoparticles, offering an alternative to more common thiol-based systems. mdpi.com The interaction between thioether sulfur atoms and a metal surface, while less strong than a thiol-metal bond, can be multiplied through the use of multidentate ligands to create stable and well-ordered monolayers. mdpi.com

This capability allows for unprecedented control over the size, shape, and surface chemistry of nanoparticles, which in turn dictates their optical, magnetic, and fluorescent properties. mdpi.com For instance, thioether-functionalized polymers have been used to synthesize near-monodisperse gold nanoparticles. nih.gov Future work in this area will focus on designing ligands like this compound to create functional nanomaterials for specific applications, including:

Sensing and Bio-imaging: Thioether-capped nanoparticles can be designed for high colloidal stability in biological environments. mdpi.com

Catalysis: Nanoparticles stabilized by thioether ligands can serve as recyclable and highly active catalysts. mdpi.com

Drug Delivery: The tunable surface chemistry allows for the attachment of therapeutic agents for targeted delivery. mdpi.com

The intersection of thioether coordination chemistry with materials engineering will likely lead to the development of advanced functional materials with tailored properties for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1,2-Bis((4-methoxyphenyl)thio)ethane to minimize dimerization?

- Methodology : Use a two-step nucleophilic substitution reaction. First, react 4-methoxythiophenol with 1,2-dibromoethane in a 2:1 molar ratio under inert atmosphere (N₂/Ar). Employ a polar aprotic solvent (e.g., DMF or THF) and a base like K₂CO₃ to deprotonate the thiol. Maintain temperatures between 60–80°C to enhance reactivity while avoiding side reactions. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the target compound from dimeric impurities (e.g., this compound dimer) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of methoxy (-OCH₃), aromatic protons, and ethane bridge. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS can verify molecular weight (C₁₆H₁₈O₂S₂, theoretical 314.06 g/mol).

- X-ray Diffraction (XRD) : For single-crystal analysis, grow crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELX software to resolve bond lengths, angles, and packing motifs .

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental structural data be resolved?

- Methodology :

- Perform DFT optimization (e.g., B3LYP/6-311++G(d,p)) to predict geometry and compare with XRD data. Discrepancies in dihedral angles or bond lengths may indicate crystal packing effects or solvent interactions.

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, S···S contacts) influencing the experimental structure. Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding) .

Q. How can this compound be utilized as a ligand in coordination chemistry?

- Methodology :

- Synthesis of Metal Complexes : React this compound with transition metal salts (e.g., PdCl₂, Ni(NO₃)₂) in ethanol/water under reflux. The thioether groups act as soft Lewis bases, favoring coordination to late transition metals.

- Characterization :

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.

- Cyclic Voltammetry : Assess redox behavior of the metal center.

- Single-Crystal XRD : Determine coordination geometry (e.g., square planar vs. tetrahedral). Reference analogous phosphine-ligand systems (e.g., dppb in ) for mechanistic insights .

Q. What strategies mitigate byproduct formation during functionalization reactions (e.g., fluorination)?

- Methodology :

- Radical Inhibition : Add radical scavengers (e.g., TEMPO) to suppress dimerization pathways.

- Optimize Stoichiometry : Use excess fluorinating agent (e.g., Selectfluor) to drive completion, but avoid prolonged reaction times to prevent over-fluorination.

- Purification : Employ preparative HPLC with a C18 column to isolate the target from dimers or oligomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.